

# MES Monohydrate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083

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An in-depth exploration of the chemical properties, structure, and applications of 2-(N-morpholino)ethanesulfonic acid monohydrate (**MES monohydrate**), a pivotal buffering agent in scientific research. This guide is intended for researchers, scientists, and drug development professionals, providing detailed technical information and practical protocols.

## Core Chemical Properties and Structure

**MES monohydrate**, a zwitterionic buffer, is a member of the "Good's" buffers, a group of compounds developed by Dr. Norman Good and his colleagues in 1966.<sup>[1][2]</sup> These buffers were specifically designed for biological applications, characterized by their pKa values near physiological pH, high water solubility, minimal interaction with biological membranes and metal ions, and stability.<sup>[1][2]</sup>

The structure of MES consists of a morpholine ring and an ethanesulfonic acid group. This zwitterionic nature at its buffering range contributes to its high water solubility and low permeability through biological membranes. The monohydrate form indicates the presence of one water molecule per MES molecule in its crystalline structure.

## Chemical Structure

The chemical structure of **MES monohydrate** is illustrated below:

Caption: Chemical structure of 2-(N-morpholino)ethanesulfonic acid monohydrate.

## Physicochemical Properties

A summary of the key quantitative properties of **MES monohydrate** is presented in the tables below for easy reference and comparison.

Table 1: General Properties of **MES Monohydrate**

Property	Value	Reference(s)
CAS Number	145224-94-8	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>4</sub> S·H <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	213.25 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	White crystalline powder	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	>300 °C (decomposes)	<a href="#">[7]</a>

Table 2: Buffering Characteristics of MES

Property	Value	Reference(s)
pKa (at 25 °C)	6.1	
pKa (at 20 °C)	6.15	<a href="#">[1]</a>
Useful pH Range	5.5 - 6.7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
ΔpKa/°C	-0.011	

Table 3: Solubility and Spectrophotometric Properties of **MES Monohydrate**

Property	Value	Reference(s)
Solubility in Water	310 g/L	<a href="#">[3]</a>
UV Absorbance (1M)	260 nm: ≤ 0.1000 a.u. 280 nm: ≤ 0.1000 a.u.	<a href="#">[3]</a>

## Experimental Protocols

MES buffer is widely utilized in a variety of biochemical and molecular biology applications due to its minimal interference with biological systems.<sup>[9]</sup> Detailed methodologies for common applications are provided below.

### Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol outlines the steps to prepare a 0.5 M stock solution of MES buffer, which can then be diluted for various working concentrations.

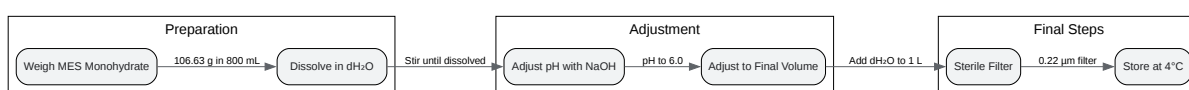
Materials:

- **MES monohydrate** (MW: 213.25 g/mol )
- Deionized water (dH<sub>2</sub>O)
- 10 N Sodium Hydroxide (NaOH)
- pH meter
- Stir plate and stir bar
- Graduated cylinder and beaker
- 0.22 µm sterile filter unit

Procedure:

- **Weighing:** Weigh out 106.63 g of **MES monohydrate**.
- **Dissolving:** Add the **MES monohydrate** to a beaker containing approximately 800 mL of dH<sub>2</sub>O. Place the beaker on a stir plate and stir until the powder is completely dissolved.
- **pH Adjustment:** Calibrate the pH meter. Slowly add 10 N NaOH dropwise to the MES solution while continuously monitoring the pH. Continue adding NaOH until the pH reaches 6.0.

- Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add dH<sub>2</sub>O to bring the final volume to 1 L.
- Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.
- Storage: Store the sterilized 0.5 M MES buffer at 4°C. The solution is stable for several months.[9]



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Caption: Workflow for preparing a 0.5 M MES stock solution.

## Use of MES Buffer in Protein Purification (Cation Exchange Chromatography)

MES is an excellent choice for cation exchange chromatography as it is an anionic buffer and does not chelate most metal ions.[2][10]

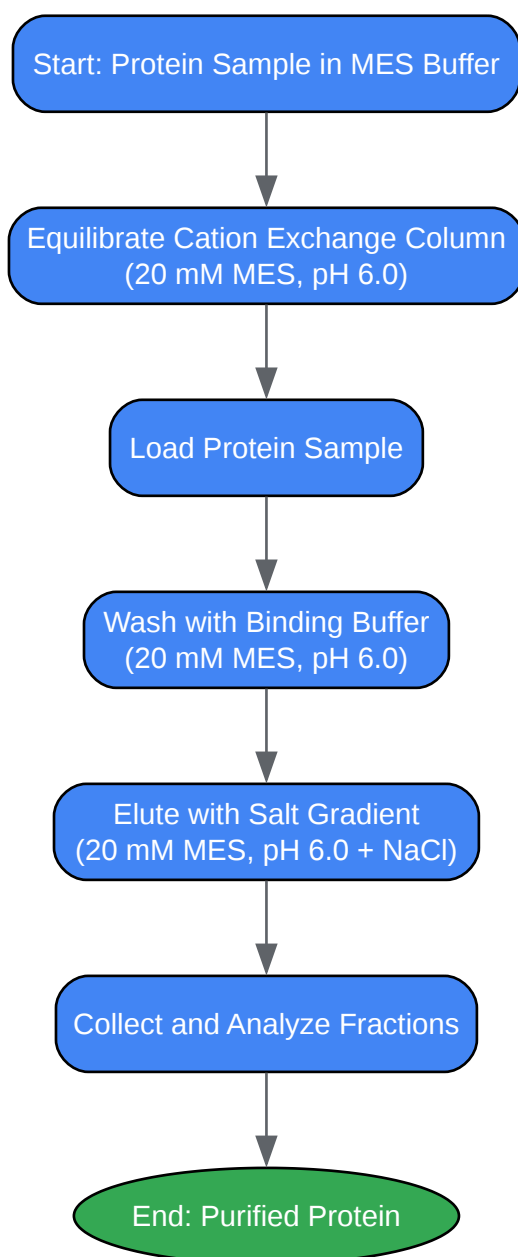
Binding Buffer (Buffer A): 20 mM MES, pH 6.0

Elution Buffer (Buffer B): 20 mM MES, pH 6.0, 1 M NaCl

Procedure:

- Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes of Binding Buffer.
- Sample Loading: Load the protein sample, which has been dialyzed or diluted into the Binding Buffer, onto the column.

- **Washing:** Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
- **Elution:** Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes. Alternatively, a step gradient can be used.
- **Fraction Collection:** Collect fractions throughout the elution process and analyze them for the protein of interest using methods such as SDS-PAGE and UV absorbance at 280 nm.



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Caption: Experimental workflow for protein purification using MES buffer.

## MES Buffer in Cell Culture Media

MES is frequently used as a buffering agent in cell culture media for mammalian, yeast, and bacterial cells to maintain a stable physiological pH.[\[11\]](#)[\[12\]](#) It is particularly useful for cultures that produce large amounts of acidic metabolites.

Protocol for Supplementing Cell Culture Medium:

- Prepare a sterile 0.5 M MES stock solution as described in section 2.1.
- Aseptically add the MES stock solution to the cell culture medium to a final concentration of 10-25 mM.
- Ensure the final pH of the supplemented medium is adjusted to the desired physiological pH (e.g., 7.2-7.4 for mammalian cells) using sterile NaOH or HCl before use.
- It is important to note that high concentrations of MES can be toxic to some plant cells.[\[11\]](#)[\[13\]](#)

## Applications and Advantages

The unique properties of **MES monohydrate** make it a versatile and widely used buffer in various scientific disciplines.

- **Biochemistry and Molecular Biology:** MES is ideal for enzyme assays, protein crystallization, and as a running buffer in electrophoresis (e.g., SDS-PAGE) due to its low UV absorbance and minimal interference with biological molecules.[\[3\]](#)[\[9\]](#)[\[12\]](#)
- **Cell Culture:** It provides stable pH control in culture media for a variety of cell types, promoting optimal growth and function.[\[8\]](#)[\[12\]](#)
- **Protein Purification:** Its non-coordinating nature with most metal ions makes it an excellent choice for various chromatography techniques, including affinity and ion-exchange chromatography.[\[2\]](#)[\[14\]](#)

- **Pharmaceutical Development:** MES is used in the formulation of biopharmaceuticals to maintain the stability of active pharmaceutical ingredients (APIs).[\[12\]](#)

The primary advantages of using MES buffer include:

- **pKa near Neutrality:** Its pKa of ~6.1 makes it an effective buffer in the slightly acidic to neutral pH range, relevant for many biological systems.[\[1\]](#)[\[15\]](#)
- **High Water Solubility:** Ensures that it remains in solution even at high concentrations.[\[1\]](#)
- **Low Metal Ion Binding:** MES shows negligible binding to most divalent cations, which is crucial for experiments involving metal-dependent enzymes.[\[10\]](#)
- **Minimal UV Absorbance:** Allows for accurate spectrophotometric measurements without interference from the buffer itself.[\[3\]](#)[\[12\]](#)
- **Chemical and Enzymatic Stability:** MES is resistant to enzymatic degradation and does not typically participate in or interfere with biochemical reactions.[\[16\]](#)

## Limitations and Considerations

Despite its numerous advantages, there are some limitations to consider when using MES buffer:

- **Temperature Dependence of pKa:** The pKa of MES, like most buffers, is temperature-dependent. This should be taken into account when preparing and using the buffer at temperatures other than 25°C.
- **Potential for Interaction:** While generally non-reactive, MES has been shown to interact with the peptide backbone of some proteins, which could potentially influence protein dynamics in sensitive experiments.[\[17\]](#)
- **Not Suitable for All pH Ranges:** Its effective buffering range is limited to pH 5.5-6.7. For experiments requiring buffering at higher or lower pH values, other buffers should be considered.[\[18\]](#)
- **Autoclaving:** Autoclaving MES solutions is not recommended as it can lead to the formation of a yellow breakdown product, although the pH may not change significantly.[\[7\]](#)[\[19\]](#)

Sterilization by filtration is the preferred method.[7][19]

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## References

- 1. MES Monohydrate | MES 2-(N-morpholino)ethanesulfonic acid [formedium.com]
- 2. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. MES Monohydrate [biospectra.us]
- 4. scbt.com [scbt.com]
- 5. MES Monohydrate, ≥98.5% (Dry Basis), Ultrapure | Fisher Scientific [fishersci.ca]
- 6. MES monohydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. MES monohydrate CAS#: 145224-94-8 [chemicalbook.com]
- 8. MES (2-Morpholinoethanesulfonic acid) Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 9. biochemazone.com [biochemazone.com]
- 10. MES (buffer) - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 14. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. [synthesisgene.com](https://www.synthesisgene.com) [[synthesisgene.com](https://www.synthesisgene.com)]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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